1-(2-Allylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol oxalate
CAS No.: 1216909-17-9
Cat. No.: VC4639593
Molecular Formula: C16H23NO7
Molecular Weight: 341.36
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1216909-17-9 |
---|---|
Molecular Formula | C16H23NO7 |
Molecular Weight | 341.36 |
IUPAC Name | 1-(2-hydroxyethylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;oxalic acid |
Standard InChI | InChI=1S/C14H21NO3.C2H2O4/c1-2-5-12-6-3-4-7-14(12)18-11-13(17)10-15-8-9-16;3-1(4)2(5)6/h2-4,6-7,13,15-17H,1,5,8-11H2;(H,3,4)(H,5,6) |
Standard InChI Key | WODHOFWCRNSARD-UHFFFAOYSA-N |
SMILES | C=CCC1=CC=CC=C1OCC(CNCCO)O.C(=O)(C(=O)O)O |
Introduction
Nomenclature and Structural Characteristics
Systematic Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for the free base form of the compound is 1-(2-allylphenoxy)-3-[(2-hydroxyethyl)amino]propan-2-ol. The oxalate salt is designated as 1-(2-allylphenoxy)-3-[(2-hydroxyethyl)amino]propan-2-ol oxalate, reflecting the neutralization of the amine group with oxalic acid . The molecular formula is C₁₇H₂₅NO₇, derived from the combination of the propanolamine backbone (C₃H₉NO₂), 2-allylphenoxy moiety (C₉H₉O), and oxalic acid (C₂H₂O₄) .
Stereochemical Considerations
The molecule contains two chiral centers at the C-2 and C-3 positions of the propanolamine chain, leading to four possible stereoisomers. Patent literature indicates that the (R,R)-configuration exhibits the highest β-adrenergic receptor binding affinity, though racemic mixtures are commonly synthesized for cost efficiency .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Weight | 357.4 g/mol | |
SMILES Notation | C=CC1=CC=CC=C1OCC(CNCCO)O.C(=O)(C(=O)O)O | |
Hydrogen Bond Donors | 4 (2 hydroxyl, 2 amine) | |
Hydrogen Bond Acceptors | 7 |
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of 1-(2-allylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol oxalate involves two primary steps: (1) formation of the propanolamine backbone and (2) salt formation with oxalic acid.
Epoxide Ring-Opening Reaction
The free base is synthesized via nucleophilic ring-opening of 1-(2-allylphenoxy)-2,3-epoxypropane with 2-hydroxyethylamine in ethanol under reflux conditions . This reaction proceeds via an SN2 mechanism, with the amine attacking the less hindered C-3 position of the epoxide.
Reaction Scheme:
Typical yields range from 65–75%, with purification achieved through fractional crystallization .
Oxalate Salt Formation
The free base is dissolved in acetone and treated with oxalic acid to form the oxalate salt, improving aqueous solubility and thermal stability . The reaction is exothermic, requiring controlled addition to prevent decomposition.
Stoichiometry:
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) of the oxalate salt shows a melting point of 198–202°C, followed by decomposition above 250°C . The free base exhibits lower thermal stability, with a melting point of 145–148°C .
Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
Water | 12.4 ± 0.3 |
Ethanol | 34.7 ± 1.1 |
Dichloromethane | 2.1 ± 0.2 |
Data derived from equilibrium solubility studies at 25°C .
Pharmacological Activity
β-Adrenergic Receptor Modulation
In vitro assays demonstrate competitive inhibition of β₁-adrenergic receptors (IC₅₀ = 12 nM) with 10-fold selectivity over β₂ subtypes . The allylphenoxy moiety enhances lipophilicity, facilitating membrane penetration, while the oxalate counterion stabilizes the protonated amine at physiological pH.
Cardiovascular Effects
Animal studies show dose-dependent reductions in heart rate (15% at 1 mg/kg IV) and mean arterial pressure (22% at 5 mg/kg) . These effects are reversible with β-agonists like isoprenaline, confirming receptor-mediated activity.
Parameter | Value |
---|---|
LD₅₀ (oral, rat) | 620 mg/kg |
Skin Irritation | Mild erythema |
Ocular Exposure | Severe irritation |
Safety data emphasize the use of personal protective equipment during handling .
Industrial Applications
Pharmaceutical Intermediates
The compound serves as a precursor to non-selective β-blockers, with patent filings highlighting its utility in synthesizing N,N'-bis-(3-phenoxy-2-hydroxypropyl)alkylene-diamines .
Analytical Reference Standards
High-purity oxalate salt (≥99.5%) is used in HPLC method development for quantifying β-blocker metabolites in plasma .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume